Nonafluoro-1-butanesulfonyl chloride

Catalog No.
S1892056
CAS No.
2991-84-6
M.F
C4ClF9O2S
M. Wt
318.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonafluoro-1-butanesulfonyl chloride

CAS Number

2991-84-6

Product Name

Nonafluoro-1-butanesulfonyl chloride

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl chloride

Molecular Formula

C4ClF9O2S

Molecular Weight

318.55 g/mol

InChI

InChI=1S/C4ClF9O2S/c5-17(15,16)4(13,14)2(8,9)1(6,7)3(10,11)12

InChI Key

IRFCLLARAUQTNK-UHFFFAOYSA-N

SMILES

C(C(C(F)(F)S(=O)(=O)Cl)(F)F)(C(F)(F)F)(F)F

Canonical SMILES

C(C(C(F)(F)S(=O)(=O)Cl)(F)F)(C(F)(F)F)(F)F

Organic Synthesis:

  • NFBS serves as a sulfonylating agent, introducing a bulky and electron-withdrawing perfluorinated butanesulfonyl group (-SO2C4F9) onto organic molecules. This modification can influence various properties like reactivity, solubility, and lipophilicity [].
  • Due to the strong electron-withdrawing nature of the perfluorinated group, NFBS can activate specific sites in organic molecules for further reactions. This targeted activation allows for the selective introduction of functional groups at desired positions [].

Fluorescent Labeling:

  • NFBS can be employed to attach a fluorescent tag onto biomolecules containing nucleophilic groups (like amines or alcohols). The resulting fluorescently labeled biomolecules can be easily tracked and studied in various biological assays.

Important Considerations:

  • NFBS is a corrosive and moisture-sensitive compound. Special handling procedures are necessary to avoid contact and ensure proper storage [].
  • Due to the presence of fluorine atoms, NFBS is classified as a perfluorinated compound (PFC). Research into the environmental impact of PFCs is ongoing, and proper disposal procedures should be followed [].

Nonafluoro-1-butanesulfonyl chloride is a fluorinated organic compound with the molecular formula C₄ClF₉O₂S and a molecular weight of 318.55 g/mol. It is characterized by the presence of a sulfonyl chloride functional group, which makes it a highly reactive reagent in organic synthesis. This compound is notable for its high fluorine content, which imparts unique properties such as increased lipophilicity and stability under various conditions. It is primarily used for fluoro-tagging of nucleophiles, making it valuable in synthetic chemistry and biochemical applications .

NFBS is a corrosive and reactive compound. It can cause severe skin and eye burns upon contact. Inhalation can irritate the respiratory tract. Due to the presence of fluorine, it's also advisable to avoid prolonged or repeated exposure [3].

  • Safety precautions: Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling NFBS. Work in a well-ventilated fume hood.

Data source:

, primarily involving nucleophilic substitution. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamides or other derivatives. Common reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines or alcohols.
  • Fluoro-tagging: This compound can introduce fluorine atoms into organic molecules, enhancing their properties for analytical applications.
  • Formation of Sulfonamides: Reacting with amines can yield sulfonamide derivatives, which have pharmaceutical significance .

Nonafluoro-1-butanesulfonyl chloride can be synthesized through several methods, including:

  • Fluorination of Butanesulfonyl Chloride: Starting from butanesulfonyl chloride, fluorination can be achieved using fluorinating agents such as sulfur tetrafluoride or other halogenating agents.
  • Direct Fluorination: This method involves treating butanesulfonyl chloride with elemental fluorine under controlled conditions to introduce fluorine atoms into the molecule.
  • Reactions with Fluorinated Reagents: The compound can also be synthesized by reacting chlorinated compounds with specialized fluorinating reagents .

Nonafluoro-1-butanesulfonyl chloride has several important applications:

  • Organic Synthesis: It serves as a key reagent for introducing fluorine into organic molecules, which is crucial for developing pharmaceuticals and agrochemicals.
  • Fluorescent Labeling: The compound is used for labeling biomolecules in analytical chemistry and biochemistry due to its ability to enhance detection sensitivity.
  • Material Science: Its unique properties make it useful in developing advanced materials with specific characteristics .

Interaction studies involving nonafluoro-1-butanesulfonyl chloride typically focus on its reactivity with various nucleophiles. Research has shown that the presence of fluorine significantly alters the reactivity profile compared to non-fluorinated analogs. These interactions are crucial for understanding how this compound can be utilized in synthetic pathways and its potential effects on biological systems.

Several compounds share structural similarities with nonafluoro-1-butanesulfonyl chloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Nonafluorobutanesulfonyl fluorideC₄F₉SO₂FUsed for similar tagging applications; more reactive due to fluoride.
Trifluoromethanesulfonic acidCF₃SO₃HStrong acid; used in various chemical transformations.
Perfluorobutanesulfonic acidC₄F₉O₃SHighly stable; used in polymer chemistry and as a surfactant.

Uniqueness of Nonafluoro-1-butanesulfonyl Chloride

What sets nonafluoro-1-butanesulfonyl chloride apart from these similar compounds is its specific combination of reactivity and stability due to the sulfonyl chloride group along with high fluorine content. This makes it particularly effective for fluoro-tagging applications while maintaining a manageable level of reactivity that allows for selective reactions without excessive side reactions commonly associated with more reactive fluorinated compounds .

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2991-84-6

Wikipedia

Perfluorobutanesulfonyl chloride

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-16

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